N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that features an indole moiety and an oxalamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The oxalamide group is often used in medicinal chemistry due to its ability to form strong hydrogen bonds, which can enhance the binding affinity of compounds to their biological targets .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic agents .
Mode of Action
The exact mode of action can vary depending on the specific indole derivative and its target. Many indole derivatives work by binding to specific receptors and influencing their activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. These properties can significantly impact a compound’s bioavailability .
Result of Action
The molecular and cellular effects of indole derivatives can vary depending on the specific compound and its target. They often result in the inhibition or activation of certain biochemical pathways .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The oxalamide group can be introduced through a reaction with oxalyl chloride and an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)urea
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its combination of an indole moiety and an oxalamide group, which provides a distinct set of chemical and biological properties. This combination allows for strong hydrogen bonding and specific interactions with biological targets, making it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-20-9-4-12-26(20)17-6-3-5-16(13-17)25-22(29)21(28)23-11-10-15-14-24-19-8-2-1-7-18(15)19/h1-3,5-8,13-14,24H,4,9-12H2,(H,23,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBYOACMPDUSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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